molecular formula C9H12N4O4 B12756780 1-(2,3-Dihydroxypropyl)-3-methylxanthine CAS No. 120267-26-7

1-(2,3-Dihydroxypropyl)-3-methylxanthine

Cat. No.: B12756780
CAS No.: 120267-26-7
M. Wt: 240.22 g/mol
InChI Key: APZOIEVJVCXMNS-UHFFFAOYSA-N
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Description

1-(2,3-Dihydroxypropyl)-3-methylxanthine is a xanthine derivative characterized by a methyl group at the N3 position and a 2,3-dihydroxypropyl chain at the N1 position. Xanthines are purine alkaloids with a broad range of pharmacological activities, including adenosine receptor antagonism, phosphodiesterase inhibition, and stimulant effects.

Properties

CAS No.

120267-26-7

Molecular Formula

C9H12N4O4

Molecular Weight

240.22 g/mol

IUPAC Name

1-(2,3-dihydroxypropyl)-3-methyl-7H-purine-2,6-dione

InChI

InChI=1S/C9H12N4O4/c1-12-7-6(10-4-11-7)8(16)13(9(12)17)2-5(15)3-14/h4-5,14-15H,2-3H2,1H3,(H,10,11)

InChI Key

APZOIEVJVCXMNS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(CO)O)NC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydroxypropyl)-3-methylxanthine typically involves the reaction of 3-methylxanthine with glycidol. The reaction is carried out under basic conditions, often using a strong base like sodium hydroxide or potassium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of glycidol react with the xanthine core to form the desired product.

Industrial Production Methods: Industrial production of 1-(2,3-Dihydroxypropyl)-3-methylxanthine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dihydroxypropyl)-3-methylxanthine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(2,3-Dihydroxypropyl)-3-methylxanthine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydroxypropyl)-3-methylxanthine involves its interaction with specific molecular targets in the body. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels. This results in the relaxation of smooth muscle tissues and stimulation of the central nervous system. Additionally, it may act as an antagonist of adenosine receptors, further contributing to its stimulant effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure N1 Substituent N3/N7 Substituents Key Properties
1-(2,3-Dihydroxypropyl)-3-methylxanthine Xanthine 2,3-Dihydroxypropyl 3-methyl High solubility, moderate lipophilicity
1-(3-Hydroxypropyl)-3-methyl-7-propylxanthine Xanthine 3-Hydroxypropyl 3-methyl, 7-propyl Reduced polarity, higher lipophilicity
1-(3-Carboxypropyl)-3,7-dimethylxanthine Xanthine 3-Carboxypropyl 3,7-dimethyl Ionized at pH 7.4, enhanced solubility
1-(2,3-Dihydroxypropyl)-5-nitroimidazole Nitroimidazole 2,3-Dihydroxypropyl 5-nitro Hypoxia-targeted bioreduction

Research Findings

  • Solubility and Lipophilicity : The dihydroxypropyl group in 1-(2,3-Dihydroxypropyl)-3-methylxanthine confers higher aqueous solubility (logP ~0.5–1.2 estimated) compared to propyl-substituted analogs (logP ~1.5–2.0) .
  • Receptor Binding: Methylation at N3 preserves adenosine A1/A2A receptor antagonism, but the dihydroxypropyl chain may reduce affinity compared to smaller substituents like methyl or propyl .

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